molecular formula C15H20ClNO B1678249 Pronetalol hydrochloride CAS No. 51-02-5

Pronetalol hydrochloride

Cat. No. B1678249
CAS RN: 51-02-5
M. Wt: 265.78 g/mol
InChI Key: QONLGXRPRAIDGI-UHFFFAOYSA-N
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Description

Pronetalol hydrochloride is a nonselective beta-adrenoceptor antagonist that is structurally related to propranolol . It was the first beta blocker to be developed and entered clinical use in November 1963 . It was used for the treatment of coronary heart disease and cardiac arrhythmias .


Molecular Structure Analysis

The molecular formula of Pronetalol hydrochloride is C15H20ClNO . The IUPAC name is 1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol . The molecular weight is 265.780 .

Scientific Research Applications

Beta-Adrenergic Blocking Drugs in Angina Pectoris

Beta-adrenergic blocking drugs, like Pronetalol, were among the first to be suggested for treating angina pectoris. Pronetalol demonstrated an anti-anginal effect in early clinical trials, suggesting its effectiveness in reducing angina attacks and improving exercise capacity. Such findings have contributed to understanding the therapeutic mechanisms of beta-blockers in cardiovascular diseases (P. Bn, 1976; B. Prichard, 1976).

Sotalol's Pharmacodynamic and Pharmacokinetic Properties

Sotalol, a drug similar to Pronetalol, is known for its beta-adrenoceptor blocking properties without intrinsic sympathomimetic activity. It has been effective in mild-to-moderate essential hypertension and angina of effort, highlighting the potential of beta-blockers in cardiovascular research (B. Singh et al., 1987; A. Fitton & E. Sorkin, 1993).

Advanced Drug Delivery Systems

Research into the intercalation of drugs into layered double hydroxides (LDHs) has opened new avenues for controlled drug release. This innovative approach can potentially enhance the therapeutic efficacy and reduce the side effects of various drugs, including those related to Pronetalol hydrochloride (V. Rives et al., 2014).

Prone Positioning in ARDS Treatment

Although not directly related to Pronetalol hydrochloride, the research on prone positioning for acute respiratory distress syndrome (ARDS) treatment provides an example of non-pharmacological interventions in medical research. This highlights the breadth of scientific exploration in addressing health conditions (Eric L. Scholten et al., 2017).

properties

IUPAC Name

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15-17H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONLGXRPRAIDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021194
Record name Pronethalol hydrochloride
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Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pronetalol hydrochloride

CAS RN

51-02-5
Record name 2-Naphthalenemethanol, α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
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Record name Pronetalol hydrochloride
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Record name Pronetalol hydrochloride
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Record name Pronethalol hydrochloride
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Record name 51-02-5
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Record name PRONETHALOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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